Foscarnet Retains Full Activity Against Ganciclovir-Resistant CMV Whereas Ganciclovir IC50 Increases Up to 80-Fold
In plaque reduction assays measuring IC50 against the ganciclovir-resistant CMV strain 759rD100 (harboring a UL97 deletion and a DNA polymerase mutation), trisodium phosphonoformate maintained an IC50 of approximately 150 μM, essentially identical to its IC50 against the wild-type AD169 strain (also ~150 μM). In contrast, ganciclovir IC50 against the same resistant strain rose to 12–250 μM (depending on assay method), up to ~80-fold higher than its wild-type IC50 of 3.1 μM [1]. This demonstrates that foscarnet antiviral potency is unaffected by the UL97-dependent resistance that abrogates ganciclovir activity.
Ganciclovir IC50 rises from 3.1 µM to 12–250 µM (up to ~80-fold).
| Evidence Dimension | IC50 against ganciclovir-resistant CMV vs wild-type CMV |
|---|---|
| Target Compound Data | Foscarnet IC50: ~150 μM against both wild-type AD169 and ganciclovir-resistant 759rD100 |
| Comparator Or Baseline | Ganciclovir IC50: 3.1 μM (wild-type AD169) → 12–250 μM (resistant 759rD100); up to ~80-fold increase |
| Quantified Difference | Foscarnet IC50 fold change: ~1.0 (no resistance); Ganciclovir IC50 fold change: up to ~80-fold |
| Conditions | Plaque reduction assay (PRA); AD169 (wild-type, UL97/UL54 WT) and 759rD100 (ganciclovir-resistant, UL97 deletion + DNA polymerase mutation); data aggregated from multiple references in Erice 1999 (Table 5) |
Why This Matters
Procurement of trisodium phosphonoformate is essential when ganciclovir resistance is confirmed or suspected, as foscarnet retains undiminished potency against resistant strains where ganciclovir fails.
- [1] Erice A. Resistance of Human Cytomegalovirus to Antiviral Drugs. Clinical Microbiology Reviews. 1999;12(2):286-297. Table 5. doi:10.1128/cmr.12.2.286 View Source
